molecular formula C20H18N6O3S B2780541 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034513-38-5

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2780541
CAS RN: 2034513-38-5
M. Wt: 422.46
InChI Key: BFANKEZPUDEVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized using versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides, which may lead to the development of new antimicrobial drugs that could be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Agents

Compounds with a thieno[3,2-d]pyrimidine core have shown promising results as anti-inflammatory and analgesic agents . This suggests that the compound could potentially be developed into a drug that offers pain relief and reduces inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The structural framework of thieno[3,2-d]pyrimidine is known to possess antitumor properties . By modifying the substituents around this core structure, researchers can develop novel compounds that may inhibit the growth of cancer cells or induce apoptosis, contributing to cancer treatment strategies .

COX Inhibition

Derivatives of thieno[3,2-d]pyrimidine have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The compound could be explored for its selective COX-2 inhibition properties, which would make it a valuable addition to the class of COX-2 inhibitors with fewer gastrointestinal side effects .

properties

IUPAC Name

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c27-17(11-25-12-21-15-4-2-1-3-14(15)19(25)28)24-8-5-13(6-9-24)26-20(29)18-16(22-23-26)7-10-30-18/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFANKEZPUDEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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